Cas no 1262005-54-8 (6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid)
6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 6-HYDROXY-5-(3-METHYLTHIOPHENYL)NICOTINIC ACID
- 3-Pyridinecarboxylic acid, 1,6-dihydro-5-[3-(methylthio)phenyl]-6-oxo-
- 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid
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- MDL: MFCD18317452
- Inchi: 1S/C13H11NO3S/c1-18-10-4-2-3-8(5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17)
- InChI Key: TVDSEYGNHUBXHA-UHFFFAOYSA-N
- SMILES: S(C)C1=CC=CC(=C1)C1C(NC=C(C(=O)O)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 428
- XLogP3: 1.6
- Topological Polar Surface Area: 91.7
6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB324097-5 g |
6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid, 95%; . |
1262005-54-8 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
| abcr | AB324097-5g |
6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid, 95%; . |
1262005-54-8 | 95% | 5g |
€1159.00 | 2025-04-21 |
6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid Suppliers
6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid
Introduction to 6-Hydroxy-5-(3-methylthiophenyl)nicotinic Acid (CAS No. 1262005-54-8) and Its Emerging Applications in Chemical Biology
6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid, identified by the chemical abstracts service number 1262005-54-8, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a nicotinic acid backbone conjugated with a 3-methylthiophenyl moiety, exhibits unique pharmacological properties that make it a promising candidate for further exploration in drug discovery and therapeutic development.
The structural composition of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid positions it as a derivative of nicotinic acid, a well-known B vitamin that plays a crucial role in energy metabolism and nervous system function. The integration of a thiophene ring with a methyl substituent at the 3-position introduces additional functional diversity, enabling potential interactions with biological targets such as enzymes and receptors. This structural feature has sparked interest among researchers seeking novel bioactive molecules for therapeutic intervention.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacokinetic and pharmacodynamic profiles of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid. Studies indicate that the hydroxyl group at the 6-position and the methylthiophenyl side chain contribute to its binding affinity for various biological targets. For instance, preliminary computational studies suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions, neurodegenerative diseases, and smoking addiction. The presence of the hydroxyl group enhances solubility, potentially improving bioavailability and tissue penetration.
The 3-methylthiophenyl moiety is particularly noteworthy, as thiophene derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. By incorporating this group into the nicotinic acid scaffold, 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid may harness these beneficial effects while targeting specific disease pathways. For example, research on related thiophene-containing compounds has shown potential in modulating enzyme activity associated with metabolic disorders and cancer progression.
In vitro studies have begun to unravel the mechanistic aspects of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid. Initial experiments suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammation and oxidative stress, such as lipoxygenase and cyclooxygenase. These findings align with the growing interest in developing small-molecule inhibitors for chronic inflammatory conditions like rheumatoid arthritis and atherosclerosis. Additionally, its interaction with mitochondrial enzymes has been explored, hinting at potential applications in managing metabolic syndromes.
The synthesis of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid presents an interesting challenge due to its complex structure. Multi-step organic synthesis routes have been developed to construct the desired framework while maintaining high purity and yield. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have streamlined the production process, making it more efficient and scalable for further research.
Preclinical studies are underway to evaluate the safety and efficacy of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid in animal models. These investigations aim to assess its potential therapeutic benefits across various disease models, including neurological disorders, cardiovascular diseases, and cancer. The compound's ability to modulate multiple biological pathways makes it an attractive candidate for polypharmacological approaches, where single agents target multiple disease mechanisms simultaneously.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid. HTS allows researchers to rapidly test thousands of compounds against diverse biological targets, identifying hits with promising activity profiles. This approach has been instrumental in pinpointing lead compounds for further optimization into viable drugs.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The thiophene ring in 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid draws inspiration from numerous bioactive natural products, which have served as templates for designing novel therapeutics. By leveraging these natural motifs, researchers can harness nature's vast chemical library to develop innovative treatments with improved efficacy and reduced side effects.
Future directions in the study of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases. Its dual functionality—interacting with both enzymatic targets and cellular pathways—makes it a versatile tool for therapeutic intervention. Additionally, investigating its effects on epigenetic modifications could open new avenues for treating conditions driven by dysregulated gene expression.
The development of novel analytical techniques has enhanced our ability to study 6-Hydroxy-5-(3-methylthiopienyl)nicotinic acid's interactions at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its structure-activity relationships (SAR). These tools are essential for refining its chemical structure to maximize potency while minimizing off-target effects.
The environmental impact of synthesizing pharmaceutical compounds is also a growing concern. Sustainable synthetic routes that minimize waste generation and energy consumption are being prioritized in the production of 6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid. Green chemistry principles are being applied to develop more eco-friendly methodologies, ensuring that future drug development aligns with environmental stewardship goals.
In conclusion,6-Hydroxy-5-(3-methylthiophenyl)nicotinic acid (CAS No. 1262005-54-8) represents a promising compound with multifaceted applications in chemical biology and medicine. Its unique structural features offer potential benefits across various therapeutic areas, particularly neurological disorders, metabolic diseases, and cancer. Ongoing research continues to uncover its mechanistic roles and therapeutic potential, positioning it as a valuable asset in the quest for novel treatments.
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